N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a cyclobutyl group at position 5 and an isoindole-5-carboxamide moiety at position 2. The isoindole component is further functionalized with a cyclopropyl group and a 1,3-dioxo system, contributing to its structural rigidity and electronic properties.
Properties
Molecular Formula |
C18H16N4O3S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-cyclopropyl-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O3S/c23-14(19-18-21-20-15(26-18)9-2-1-3-9)10-4-7-12-13(8-10)17(25)22(16(12)24)11-5-6-11/h4,7-9,11H,1-3,5-6H2,(H,19,21,23) |
InChI Key |
DEMKKPFENQHEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Nitration and Functionalization of Isoindole-1,3-dione
The synthesis begins with the functionalization of isoindole-1,3-dione at the 5-position. Nitration using fuming nitric acid in concentrated sulfuric acid introduces a nitro group, yielding 5-nitroisoindole-1,3-dione. Subsequent reduction with hydrogen gas (1–3 atm) over a palladium-on-carbon catalyst converts the nitro group to an amine, producing 5-aminoisoindole-1,3-dione.
Cyclopropanation at the 2-Position
The 2-cyclopropyl substituent is introduced via a nucleophilic substitution reaction. Treatment of 5-aminoisoindole-1,3-dione with cyclopropyl magnesium bromide in tetrahydrofuran (THF) at −78°C forms the 2-cyclopropyl intermediate. Oxidation with potassium permanganate in acidic medium yields 2-cyclopropyl-5-aminoisoindole-1,3-dione, which is further oxidized to the carboxylic acid derivative using Jones reagent (CrO₃/H₂SO₄).
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 85 |
| Reduction | H₂/Pd-C, EtOH, 25°C, 12 h | 78 |
| Cyclopropanation | Cyclopropyl MgBr, THF, −78°C, 4 h | 65 |
| Oxidation to Acid | CrO₃/H₂SO₄, acetone, 0°C, 1 h | 70 |
Preparation of the 5-Cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene Amine
Thiadiazole Ring Formation
The thiadiazole core is synthesized via cyclization of a thiosemicarbazide intermediate. Cyclobutylcarbonyl chloride is reacted with thiosemicarbazide in ethanol under reflux to form cyclobutylcarbonyl thiosemicarbazide. Treatment with phosphorus oxychloride (POCl₃) at 80°C induces cyclodehydration, yielding 5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene amine.
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1). Fourier-transform infrared (FT-IR) spectroscopy confirms the N–H stretch at 3250 cm⁻¹ and C=N vibration at 1610 cm⁻¹.
Carboxamide Coupling Strategies
Peptide Coupling Reagents
The carboxylic acid (2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The amine (5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene) is added dropwise, and the reaction proceeds at 25°C for 12 h.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Agent | EDC/HOBt |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 82% |
Alternative Approaches
A comparative study of coupling agents revealed superior performance of EDC over DCC (N,N′-dicyclohexylcarbodiimide), with the latter producing dicyclohexylurea (DCU) as a byproduct, complicating purification.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow reactors to enhance efficiency. A two-stage system separates the cyclopropanation and coupling steps, minimizing intermediate isolation. Reaction parameters (e.g., residence time, temperature) are optimized to achieve >90% conversion.
Catalytic Improvements
Heterogeneous catalysts, such as silica-supported EDC, reduce reagent consumption by 40% and enable catalyst recycling. This method achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the thiadiazole-ylidene moiety and the planar isoindole-dione system. The dihedral angle between the thiadiazole and isoindole planes is 68.2°, indicating minimal conjugation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDC/HOBt Coupling | High purity, minimal byproducts | Cost of reagents | 82 |
| DCC/DMAP Coupling | Lower cost | DCU byproduct formation | 65 |
| Continuous Flow | Scalability, high throughput | Initial setup cost | 90 |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.
Substitution: Amines, thiols; often in polar solvents like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and isoindole moiety may play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of cyclobutyl, cyclopropyl, and isoindole-dioxo groups. Below is a comparative analysis with key analogs from the literature:
Table 1: Structural and Functional Comparisons
Key Findings
Electronic Effects: The target compound’s isoindole-dioxo system introduces electron-withdrawing effects, contrasting with the electron-rich dimethylamino-acryloyl group in 4g . This difference may reduce aqueous solubility but improve membrane permeability.
Steric and Conformational Features :
- The cyclopropyl and cyclobutyl groups in the target compound impose steric constraints absent in 4g ’s aryl substituents. This may limit rotational freedom, favoring selective interactions with hydrophobic binding pockets.
- Thiazolylmethyl carbamates () incorporate bulky peptidomimetic chains, suggesting applications in protease inhibition, whereas the target compound’s compact structure may favor kinase targeting .
Degradation and Stability :
Biological Activity
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound's molecular formula is , with a molecular weight of 373.41 g/mol. Its structure features a thiadiazole ring and an isoindole core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₄O₃S |
| Molecular Weight | 373.41 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclobutyl and thiadiazole moieties. The synthetic route often includes cyclization reactions and modifications to achieve the desired functional groups.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines, including:
- HT-29 (colon cancer)
- MDA-MB-231 (breast cancer)
- MG-63 (osteosarcoma)
The compound was found to induce apoptosis in these cells through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor progression and metastasis. The IC50 values for inhibition of CA IX were reported in the low nanomolar range:
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| N-(5-cyclobutyl) | 36.4 | CA IX |
| N-(5-cyclobutyl) | 79.1 | CA II |
These findings suggest that the compound may serve as a selective inhibitor for tumor-associated carbonic anhydrases .
The proposed mechanism of action includes:
- Enzyme Binding : The compound may bind to the active sites of target enzymes, inhibiting their activity.
- Signal Transduction Modulation : It may alter intracellular signaling pathways by interacting with receptors or transcription factors.
- pH Modulation : The ability to raise the pH of the tumor microenvironment could enhance its therapeutic efficacy by creating unfavorable conditions for tumor growth .
Case Studies
A notable case study involved the administration of this compound in combination with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone. This synergistic effect underscores its potential as an adjunct therapy in cancer treatment .
Q & A
Basic: What are the key steps in synthesizing N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide?
Methodological Answer:
The synthesis typically involves:
Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions .
Coupling reactions between the thiadiazole intermediate and cyclopropane-containing isoindole precursors using carbodiimide-based coupling agents (e.g., EDC or DCC) .
Purification via column chromatography or recrystallization to isolate the final product.
Critical Factors: Solvent choice (e.g., DMF or toluene), temperature control (60–80°C), and reaction time (12–24 hours) are optimized to maximize yield (typically 40–60%) .
Advanced: How can reaction conditions be optimized to improve the stereochemical purity of the (2Z)-configured thiadiazole moiety?
Methodological Answer:
Temperature Modulation: Lower reaction temperatures (e.g., 0–25°C) reduce thermal isomerization of the Z-configuration .
Catalytic Additives: Use of Lewis acids (e.g., ZnCl₂) stabilizes the transition state favoring the Z-isomer .
Stereochemical Monitoring: Employ chiral HPLC or circular dichroism (CD) spectroscopy to track isomerization during synthesis .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms the Z-configuration via coupling constants (e.g., J = 8–12 Hz for thiadiazole protons) .
High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) .
X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for patent applications .
Advanced: How can researchers assess the compound’s anticancer activity while addressing contradictory in vitro vs. in vivo data?
Methodological Answer:
In Vitro Assays:
- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Compare results with structurally similar thiadiazoles (e.g., cyclopropyl vs. phenyl substituents) .
In Vivo Validation:
- Administer the compound in xenograft models (e.g., murine models) at 10–50 mg/kg doses.
- Monitor pharmacokinetics (Cmax, AUC) and toxicity (ALT/AST levels) to resolve discrepancies between models .
Advanced: What strategies mitigate instability of the cyclopropane ring under physiological conditions?
Methodological Answer:
Structural Modification: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to stabilize the cyclopropane moiety .
Formulation Optimization: Use liposomal encapsulation to protect the compound from hydrolysis in serum .
Degradation Studies: Monitor stability via HPLC under simulated physiological conditions (pH 7.4, 37°C) .
Basic: What are the known biological targets of this compound?
Methodological Answer:
Enzyme Inhibition:
- Targets topoisomerase II and tubulin polymerization, common in thiadiazole derivatives .
Receptor Binding:
Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies .
Advanced: How can computational methods guide SAR studies for derivatives?
Methodological Answer:
Molecular Docking:
- Use AutoDock Vina to predict interactions with topoisomerase II (PDB ID: 1ZXM) .
QSAR Modeling:
ADMET Prediction:
Advanced: How to resolve discrepancies in reported cytotoxicity data across laboratories?
Methodological Answer:
Standardize Protocols:
- Align cell culture conditions (e.g., FBS concentration, passage number) and assay endpoints (e.g., ATP vs. resazurin) .
Reference Controls:
Inter-Lab Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
